

Ikarisoside C: A Technical Guide to its Discovery and Synthesis Pathways

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarisoside C, a prenylated flavonol glycoside, is a naturally occurring compound found in plants of the Epimedium genus. First identified in 1988, its complex structure, featuring a kaempferol aglycone with multiple sugar moieties, has made it a subject of phytochemical interest. This technical guide provides a comprehensive overview of the discovery of **Ikarisoside C**, its natural sources, and the methodologies for its isolation. It also delves into the current state of its synthesis, noting the absence of a reported total synthesis and exploring potential biosynthetic and semi-synthetic pathways. Furthermore, this document discusses the known biological activities and associated signaling pathways of structurally related compounds, providing a framework for future research into the therapeutic potential of **Ikarisoside C**.

Discovery and Natural Sources

Ikarisoside C was first isolated and its structure elucidated in 1988 by Toshio Fukai and Taro Nomura.[1] It was discovered during their phytochemical investigation of the roots of two Epimedium species: Epimedium grandiflorum and Epimedium sempervirens.[1] These plants, belonging to the Berberidaceae family, are well-known in traditional medicine, particularly in Asia, for their therapeutic properties.[2]



The initial discovery involved the isolation of several new flavonol glycosides, including **Ikarisoside C**, from the methanolic extracts of the plant roots.[1] The structure of **Ikarisoside C** was determined through spectroscopic methods, including UV, IR, FAB-MS, and ¹H and ¹³C NMR analysis.[3]

Table 1: Physicochemical Properties of Ikarisoside C

| Property | Value | Source |
|-------------------|---|------------|
| Molecular Formula | Сз9Н50О19 | PubChem[4] |
| Molecular Weight | 822.8 g/mol | PubChem[4] |
| IUPAC Name | 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxy chromen-4-one | PubChem[4] |
| CAS Number | 113558-11-5 | PubChem[4] |

Isolation and Purification

The isolation of **Ikarisoside C** from its natural sources is a multi-step process involving extraction, fractionation, and chromatography. The following is a generalized protocol based on methods used for isolating flavonoid glycosides from Epimedium species.

Experimental Protocol: Isolation of Ikarisoside C

• Extraction:



- Air-dried and powdered roots of Epimedium grandiflorum or Epimedium sempervirens are extracted with methanol at room temperature.
- The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
- The fractions are monitored by thin-layer chromatography (TLC) to identify the presence of flavonoid glycosides. Ikarisoside C is expected to be present in the more polar fractions, such as the ethyl acetate and n-butanol fractions.
- · Chromatographic Purification:
 - The fraction containing Ikarisoside C is subjected to column chromatography on silica gel.
 - The column is eluted with a gradient of chloroform and methanol.
 - Fractions are collected and further purified by repeated column chromatography, including
 Sephadex LH-20 column chromatography, to yield pure Ikarisoside C.



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Caption: Workflow for the isolation of Ikarisoside C.

Synthesis Pathways

To date, a total chemical synthesis of **Ikarisoside C** has not been reported in the scientific literature. The complexity of its structure, with a prenylated flavonoid core and multiple glycosidic linkages, presents a significant synthetic challenge.



Biosynthesis

The biosynthesis of **Ikarisoside C** in Epimedium plants starts from the general flavonoid biosynthetic pathway. The kaempferol core is synthesized from phenylalanine. A key step in the formation of the characteristic 8-prenyl group is the enzymatic transfer of a dimethylallyl group to the flavonoid backbone, catalyzed by a flavonoid 8-dimethylallyltransferase.[5] Subsequent glycosylation steps, involving specific glycosyltransferases, attach the sugar moieties to the aglycone.



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Caption: Proposed biosynthetic pathway of **Ikarisoside C**.

Semi-synthesis

While a total synthesis is lacking, semi-synthetic approaches could be employed. For instance, related, more abundant flavonoid glycosides from Epimedium, such as Icariin, could be isolated and chemically or enzymatically modified to yield **Ikarisoside C**. This would involve selective hydrolysis of certain sugar moieties and the introduction of others.

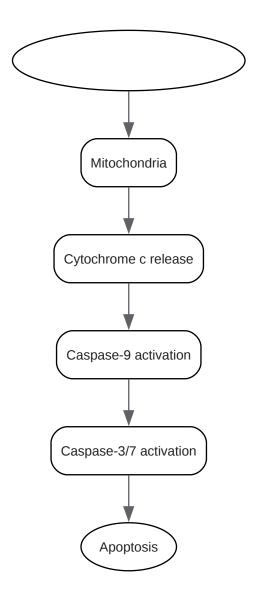
Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for **Ikarisoside C** are not well-documented in the available literature. However, the biological activities of structurally related 8-prenylated kaempferol glycosides, such as Icariin and Icariside II, have been extensively studied.[6][7][8] [9] These compounds are known to possess a range of pharmacological effects, including anticancer, anti-inflammatory, and osteoprotective activities.[6][8][9]

It is plausible that **Ikarisoside C** shares some of these biological activities due to its structural similarity to other bioactive compounds found in Epimedium. For example, many prenylated flavonoids from Epimedium have shown potential in promoting testosterone production and inhibiting PCSK9 mRNA expression, which is relevant to cholesterol regulation.[2][10][11]



The anti-cancer effects of related compounds like Icariside II are often mediated through the induction of apoptosis via the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[8]



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Caption: Potential pro-apoptotic signaling pathway of Ikarisoside C.

Table 2: Reported Biological Activities of Structurally Related Compounds



| Compound | Biological Activity | Cell Line/Model | IC ₅₀ /Effective Concentration | Reference |
|-----------------------------------|--|-------------------------------------|--|-----------|
| Icariside II | Anticancer (Apoptosis induction) | Breast cancer, skin cancer cells | Not specified | [8] |
| Icariin | Anticancer | Various human cancer cell lines | Varies by cell line | [7] |
| 2"-O- Rhamnosylicarisi d II | Antioxidant | DPPH assay | IC50 = 11.5 μg/mL | [12] |

Future Directions

Ikarisoside C remains a relatively understudied natural product with potential for further investigation. Future research should focus on:

- Total Synthesis: The development of a total synthesis pathway for Ikarisoside C would enable the production of larger quantities for extensive biological evaluation and the synthesis of novel analogues.
- Biological Screening: A comprehensive screening of Ikarisoside C for various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, is warranted.
- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by Ikarisoside C will be crucial for understanding its therapeutic potential.

Conclusion

Ikarisoside C is a complex prenylated flavonol glycoside with a well-defined structure and natural origin. While its discovery dates back to 1988, research into its synthesis and biological activities has been limited. The information available on structurally related compounds from Epimedium suggests that **Ikarisoside C** may possess valuable pharmacological properties. This technical guide serves as a foundational resource to stimulate and guide future research and development efforts focused on this intriguing natural product.



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